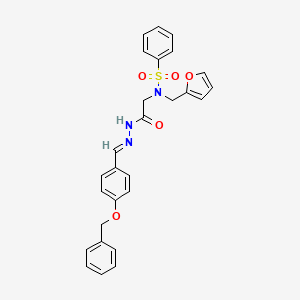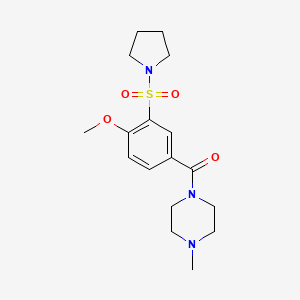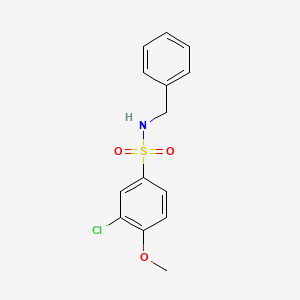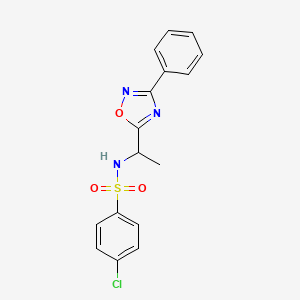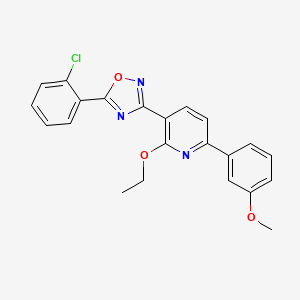
5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. It has also been shown to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound can be used to investigate various biological pathways and processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal concentration and exposure time to minimize potential toxicity.
Direcciones Futuras
There are several potential future directions for the study of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole. One possible direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its potential use in combination therapy for the treatment of cancer or inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and exposure time for this compound to minimize potential toxicity.
Métodos De Síntesis
The synthesis of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzohydrazide with 2-ethoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole in scientific research are diverse. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-3-28-21-17(11-12-19(24-21)14-7-6-8-15(13-14)27-2)20-25-22(29-26-20)16-9-4-5-10-18(16)23/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJARDFAVDNUUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)
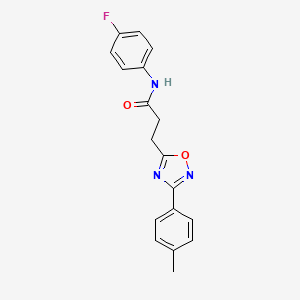
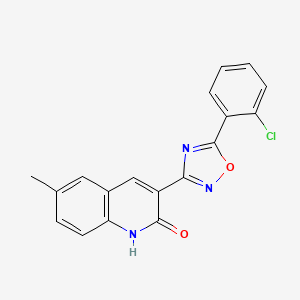

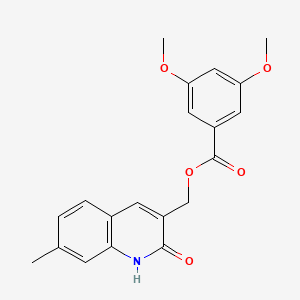
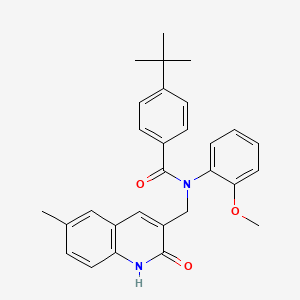

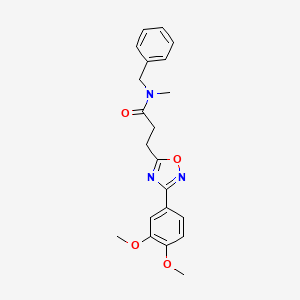
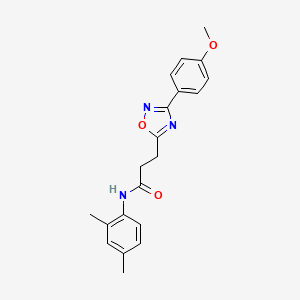
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)
